molecular formula C11H15ClFNO B1367831 4-(2-Fluorophenoxy)piperidine hydrochloride CAS No. 3413-29-4

4-(2-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1367831
CAS No.: 3413-29-4
M. Wt: 231.69 g/mol
InChI Key: LPYCXDRKDWMHGU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FNO·HCl. It is a white to off-white crystalline powder, primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-fluorophenoxy group, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 4-(2-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(2-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohols or amines.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: THF, DMF, ethanol

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Fluorophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full pharmacological potential .

Comparison with Similar Compounds

4-(2-Fluorophenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-(3-Fluorophenoxy)piperidine hydrochloride
  • 4-(4-Fluorophenoxy)piperidine hydrochloride
  • 4-(2-Chlorophenoxy)piperidine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenoxy group. The unique 2-fluorophenoxy substitution in this compound provides distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(2-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYCXDRKDWMHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587440
Record name 4-(2-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-29-4
Record name 4-(2-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-fluorophenoxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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